(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone
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Overview
Description
(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated repository of bioactive molecules with drug-like properties.
Preparation Methods
The synthetic routes and reaction conditions for (5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone involve several steps. Typically, the synthesis begins with the preparation of the core structure, followed by the introduction of various functional groups under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity. Specific details on the preparation methods are often proprietary and may require access to specialized databases or publications .
Chemical Reactions Analysis
(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study various biochemical pathways. In biology, it helps in understanding cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in drug discovery and development. Industrial applications include its use in the synthesis of other bioactive molecules and as a reference compound in quality control .
Mechanism of Action
The mechanism of action of (5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, leading to modulation of biochemical pathways. These targets may include enzymes, receptors, or other proteins involved in critical cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone can be compared with other similar compounds cataloged in the ChEMBL database. Similar compounds may share structural features or bioactivity profiles but differ in specific functional groups or molecular interactions. This comparison highlights the uniqueness of this compound in terms of its specific applications and effectiveness. Some similar compounds include those with related core structures or functional groups .
Properties
IUPAC Name |
(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-12-5-3-4-11(8-12)17(19)15-10-18-16-7-6-13(21-2)9-14(15)16/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZOKCYYNCZGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.